3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea
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Overview
Description
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonamide group, and a methoxyphenylurea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the methoxyphenylurea moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of the piperidine derivative with sulfonyl chlorides under basic conditions.
Attachment of the Methoxyphenylurea Moiety: This can be done through urea formation reactions, where the methoxyphenylamine reacts with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea moiety can be reduced to amines under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((3-(4-methoxyphenyl)ureido)methyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a piperidine ring.
(4-Methoxyphenyl)amine derivatives: Compounds with similar methoxyphenyl groups but different functional groups.
Uniqueness
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea is unique due to its combination of a piperidine ring, sulfonamide group, and methoxyphenylurea moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-19(2)25(22,23)20-10-8-13(9-11-20)12-17-16(21)18-14-4-6-15(24-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCBILPQCVNAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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